
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: This step might involve nucleophilic substitution reactions where the pyrimidinyl group is introduced.
Attachment of the Chlorobenzyl Group: This can be done through alkylation reactions using 4-chlorobenzyl halides.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide: can be compared with other pyrrolidine carboxamides and pyrimidinyl derivatives.
This compound: might have unique properties due to the specific combination of functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a carboxamide functional group. This compound has been investigated for its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN2O2. The presence of both pyrimidine and pyrrolidine rings is significant as these moieties can enhance the compound’s interaction with biological targets, potentially increasing its selectivity and efficacy.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives that include pyrimidine rings have shown promising activity against various viral infections. Specifically, compounds analogous to this compound have been noted for their ability to inhibit replication of viruses such as Hepatitis C and Respiratory Syncytial Virus (RSV). The effective concentrations (EC50 values) for related compounds range from 5 to 28 μM, indicating a moderate level of potency against these viruses .
Anticancer Activity
Research has also indicated that this compound may exhibit anticancer properties. Similar compounds have been evaluated for their antiproliferative effects on various cancer cell lines. For example, molecules with structural similarities have demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapeutics .
The biological activity of this compound is thought to involve inhibition of specific enzymes or receptors associated with viral replication or cancer cell proliferation. The structural features of the compound allow it to interact with target proteins effectively, potentially leading to reduced activity of these biological pathways.
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of compounds similar to this compound:
Study | Compound | Target | Activity | EC50/IC50 |
---|---|---|---|---|
Study A | Analog 1 | HCV | Inhibition | 6.7 μM |
Study B | Analog 2 | RSV | Inhibition | 5–28 μM |
Study C | Analog 3 | Cancer Cells | Antiproliferative | 10 μM |
These findings suggest that modifications to the core structure can significantly influence biological activity, highlighting the importance of ongoing research into this class of compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-9-13(2)22-17(21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWHEGASUSIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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